4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H5BrF2O It is a derivative of indanone, characterized by the presence of bromine and fluorine atoms on the indanone core
Mechanism of Action
Target of Action
It is often used as a reagent in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets in the Suzuki–Miyaura coupling involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, where it forms a bond with a palladium catalyst .
Biochemical Pathways
Its use in the suzuki–miyaura coupling suggests it plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-Bromo-5,6-difluoro-2,3-dihydroinden-1-one’s action are largely dependent on the context of its use. In the Suzuki–Miyaura coupling, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the following steps:
Bromination: The indanone precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols or more oxidized compounds, respectively.
Scientific Research Applications
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 5,6-Difluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-2,3-dihydro-1H-inden-1-one
Comparison: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in organic synthesis and materials science compared to its analogs with fewer or different substituents.
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDGAJJULLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C(=C21)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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